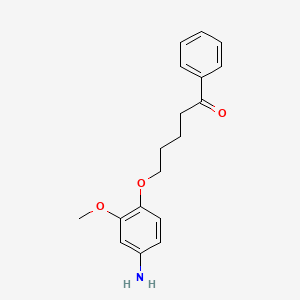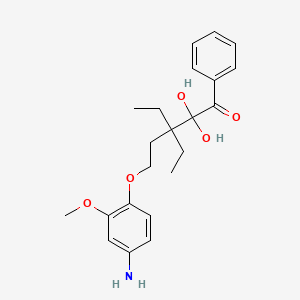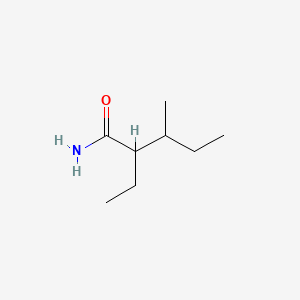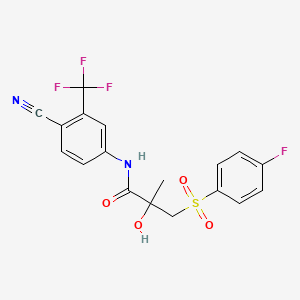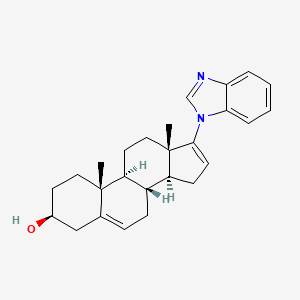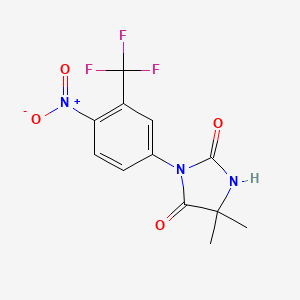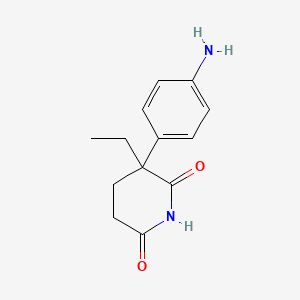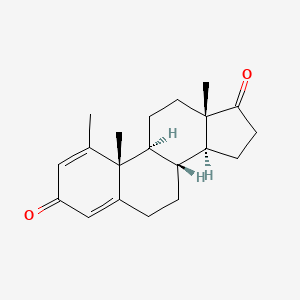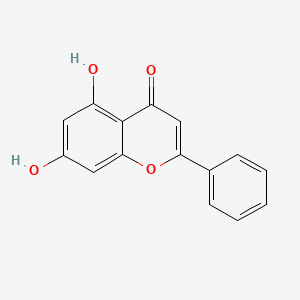
Vesnarinone
Overview
Description
Vesnarinone is a cardiotonic agent known for its mixed phosphodiesterase 3 inhibition and ion-channel modification properties. It exhibits modest, dose-dependent, positive inotropic activity with minimal negative chronotropic activity. This compound is primarily used to improve ventricular performance in patients with severe heart failure .
Scientific Research Applications
Vesnarinone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying catalytic C-N bond-forming reactions.
Biology: Investigated for its effects on cell cycle regulation and differentiation.
Medicine: Primarily used in the treatment of congestive heart failure.
Industry: Utilized in the development of new cardiotonic agents and other therapeutic compounds
Mechanism of Action
Target of Action
Vesnarinone is a cardiotonic agent . It primarily targets phosphodiesterase 3 and acts as an ion-channel modifier . These targets play a crucial role in regulating heart function.
Mode of Action
This compound exhibits a mixed phosphodiesterase 3 inhibitory action and modifies ion channels . This dual action leads to a modest, dose-dependent, positive inotropic activity, but minimal negative chronotropic activity . In other words, it increases the force of heart contractions without significantly affecting the heart rate.
Biochemical Pathways
This compound has been found to directly activate the p21waf1 gene promoter via Sp1 and Sp3 transcription factors . This gene plays a key role in cell cycle regulation, and its activation can lead to growth arrest. This compound also induces histone hyperacetylation, which is associated with gene activation .
Result of Action
The primary result of this compound’s action is the improvement of ventricular performance, particularly in patients with severe heart failure . By inhibiting phosphodiesterase 3 and modifying ion channels, this compound enhances the force of heart contractions, thereby improving the heart’s pumping ability .
Safety and Hazards
Vesnarinone has been associated with increased mortality related to treatment or a high incidence of adverse events . Therefore, its use should be limited to patients with congestive heart failure (CHF) who have demonstrated a poor response to other cardiac medications and devices . These patients should be closely monitored for both cardiac and non-cardiac adverse effects .
Biochemical Analysis
Biochemical Properties
Vesnarinone interacts with various enzymes and proteins. It is a mixed phosphodiesterase 3 inhibitor and ion-channel modifier . The inhibition of phosphodiesterase 3 and modification of ion channels are key biochemical interactions that contribute to its cardiotonic effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It improves ventricular performance most in patients with the worst degree of heart failure . It is associated with the adverse effects of increased sudden cardiac death and neutropenia .
Molecular Mechanism
The molecular mechanism of this compound involves direct activation of the p21waf1 gene promoter via Sp1 and Sp3 transcription factors and histone hyperacetylation in TYS cells . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have varying effects in laboratory settings. Six months of therapy with 60 mg of this compound per day resulted in lower morbidity and mortality and improved quality of life of patients with congestive heart failure . A higher dose of this compound (120 mg) increased mortality, suggesting that this drug has a narrow therapeutic range .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is metabolized by activated neutrophils, the target for this toxicity, and evidence pointed to a pathway that involved a reactive iminium ion . Hydrolysis of the iminium ion led to a reactive quinone imine .
Transport and Distribution
It is known that this compound is a small molecule , which suggests that it may be able to passively diffuse across cell membranes.
Subcellular Localization
Given its molecular mechanism involving the activation of gene promoters , it can be inferred that this compound may interact with nuclear components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vesnarinone can be synthesized through a series of catalytic C-N bond-forming reactions. The key steps involve palladium-catalyzed Buchwald-Hartwig amination and aminocarbonylation reactions. The synthesis starts with readily available starting materials such as 4-bromoveratrole, N-protected piperazine, and bromoquinolinone. These components undergo catalytic coupling to form the final product .
Industrial Production Methods: Industrial production of this compound involves similar catalytic processes but on a larger scale. The use of homogeneous palladium catalysts and supported palladium nanoparticles ensures high yield and efficiency. The overall yield of the industrial process can reach up to 73% .
Chemical Reactions Analysis
Types of Reactions: Vesnarinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form reactive metabolites.
Reduction: Reduction reactions can convert this compound into less active forms.
Substitution: Substitution reactions, such as aminocarbonylation and Buchwald-Hartwig amination, are crucial in its synthesis
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and myeloperoxidase are commonly used.
Reduction: Metal hydrides and reducing agents like sodium borohydride.
Substitution: Palladium catalysts, aryl halides, and amines
Major Products:
Oxidation: Reactive metabolites such as 1-chloro-4-(3,4-dimethoxybenzoyl)piperazine.
Reduction: Less active forms of this compound.
Substitution: this compound and its analogues
Comparison with Similar Compounds
Milrinone: Another phosphodiesterase 3 inhibitor with similar inotropic effects but different pharmacokinetics.
Amrinone: Similar to vesnarinone but with a different chemical structure and mechanism of action.
Enoximone: Another cardiotonic agent with phosphodiesterase inhibition properties
Uniqueness of this compound: this compound is unique due to its combination of phosphodiesterase 3 inhibition and ion-channel modification, which provides a balanced inotropic effect with minimal negative chronotropic activity. This makes it particularly effective in patients with severe heart failure .
Properties
IUPAC Name |
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-28-19-7-3-16(14-20(19)29-2)22(27)25-11-9-24(10-12-25)17-5-6-18-15(13-17)4-8-21(26)23-18/h3,5-7,13-14H,4,8-12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYJIZDIRKMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC4=C(C=C3)NC(=O)CC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231411 | |
| Record name | Vesnarinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81840-15-5 | |
| Record name | Vesnarinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81840-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vesnarinone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081840155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vesnarinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vesnarinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VESNARINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5COW40EV8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vesnarinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042059 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

